Einecs 225-242-6

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 225-242-6 is a registered identifier for a chemical compound classified under the European Union’s regulatory framework. Based on analogous EINECS entries, compounds in this inventory are typically characterized by their industrial applications, physicochemical properties, and regulatory status .

Properties

CAS No. |

4734-27-4 |

|---|---|

Molecular Formula |

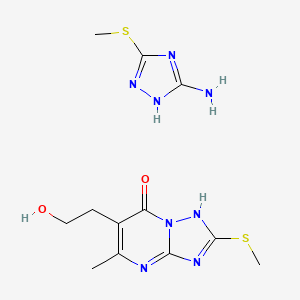

C12H18N8O2S2 |

Molecular Weight |

370.5 g/mol |

IUPAC Name |

6-(2-hydroxyethyl)-5-methyl-2-methylsulfanyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one;3-methylsulfanyl-1H-1,2,4-triazol-5-amine |

InChI |

InChI=1S/C9H12N4O2S.C3H6N4S/c1-5-6(3-4-14)7(15)13-8(10-5)11-9(12-13)16-2;1-8-3-5-2(4)6-7-3/h14H,3-4H2,1-2H3,(H,10,11,12);1H3,(H3,4,5,6,7) |

InChI Key |

GYAQCPVYDHAICQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N2C(=N1)N=C(N2)SC)CCO.CSC1=NNC(=N1)N |

Origin of Product |

United States |

Preparation Methods

The preparation of Einecs 225-242-6 involves synthetic routes that include the reaction of 7-hydroxy-5-methyl-2-(methylthio)-s-triazolo[1,5-a]pyrimidine-6-ethanol with 3-amino-5-(methylthio)-s-triazole. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the compound .

Chemical Reactions Analysis

Chelation Reactions and Stability Constants

Trisodium nitrilotriacetate binds metal ions through coordinate covalent bonds formed between its nitrogen atom and metal cations. Stability constants (log Kf) indicate binding strength:

Table 2: Metal-Ion Complex Stability Constants

| Metal Ion | Stability Constant (log Kf) | Optimal pH Range | Source |

|---|---|---|---|

| Ca²⁺ | 10.7 | 8–12 | |

| Fe³⁺ | 18.1 | 6–10 | |

| Cu²⁺ | 18.5 | 7–11 | |

| Zn²⁺ | 12.5 | 8–12 | |

| Pb²⁺ | 14.5 | 7–11 |

The compound demonstrates higher affinity for transition metals (e.g., Fe³⁺, Cu²⁺) compared to alkaline earth metals (e.g., Ca²⁺) . Chelation efficiency depends on pH, temperature, and ion concentration, with optimal binding occurring at near-neutral to alkaline conditions .

Degradation Pathways and Environmental Fate

Trisodium nitrilotriacetate undergoes degradation via:

Table 3: Degradation Mechanisms

| Pathway | Conditions | Products | Source |

|---|---|---|---|

| Photochemical Oxidation | UV light, O2 | CO2, NH3, Short-chain acids | |

| Chemical Oxidation | ClO⁻, O3 | Oxalate, Glycolate | |

| Microbial Metabolism | Aerobic bacteria | CO2, NH3, Acetic acid |

Degradation rates increase at low pH (<7) and high temperatures (>50°C) . Environmental persistence is reduced in aquatic systems with high microbial activity .

Research Findings and Regulatory Considerations

-

Toxicity : Chronic exposure to >0.15% Na3NTA in diets leads to renal tubular damage in rats .

-

Environmental Impact : The compound can bioaccumulate in aquatic organisms, particularly under acidic conditions .

-

Regulatory Status : Listed under the EU’s REACH framework, with restrictions on discharge into water systems .

Recent studies emphasize the need for optimized dosing in industrial processes to mitigate ecological risks while maintaining efficacy .

Scientific Research Applications

Einecs 225-242-6 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Einecs 225-242-6 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Findings :

- Nickel(II) chloride (EINECS 231-743-0) shares a similar octahedral coordination geometry with this compound, as inferred from metal-ligand bonding patterns .

- Cobalt(II) sulfate (EINECS 233-334-2) exhibits lower solubility in aqueous media compared to nickel analogs, which may reflect differences in ionic radii and ligand-field stabilization .

Functional Analogs

Functional analogs are compounds with overlapping industrial applications but divergent structures. Examples include:

| Compound | EINECS Number | Primary Use | Regulatory Status |

|---|---|---|---|

| This compound | 225-242-6 | Catalysis/Surface treatment | Compliant with REACH Annex VI |

| Zinc phosphate | 231-944-3 | Corrosion inhibition | Restricted in coatings |

| Sodium dichromate | 234-190-3 | Oxidizing agent in electroplating | SVHC (Substance of Very High Concern) |

Key Findings :

- Zinc phosphate (EINECS 231-944-3) serves as a safer alternative for corrosion inhibition but lacks the redox activity observed in transition metal complexes like this compound .

- Sodium dichromate (EINECS 234-190-3) shares electrochemical applications with this compound but faces stricter regulatory limitations due to carcinogenicity .

Research Implications

The structural and functional comparison highlights the importance of Read-Across Structure-Activity Relationships (RASAR) in predicting toxicological and physicochemical profiles for EINECS compounds. For instance, computational models using 1,387 labeled chemicals can extrapolate data to 33,000 unlabeled EINECS entries, reducing reliance on animal testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.